4'-叠氮胸苷 5'-三磷酸

描述

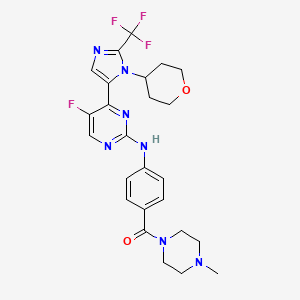

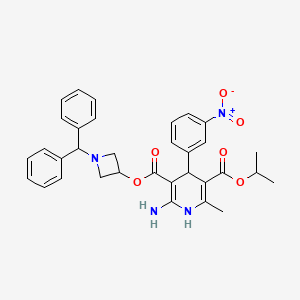

4’-Azidothymidine 5’-triphosphate is a compound that has selective action on reverse transcriptase of human immunodeficiency virus type 1 and human DNA polymerases alpha and beta . It is also known as Zidovudine or AZT . It was the first antiretroviral medication used to prevent and treat HIV/AIDS .

Synthesis Analysis

The synthesis of 4’-Azidothymidine 5’-triphosphate involves a chemical process suitable for obtaining both natural and highly modified NTPs . The approach includes the preparation of a reagent that enables the facile introduction and modification of three phosphate units . Converting thymidine to AZT requires substitution of the 3’ hydroxyl with an azido group while avoiding modification of the 5’ hydroxyl .Molecular Structure Analysis

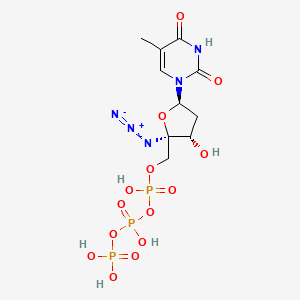

The molecular structure of 4’-Azidothymidine 5’-triphosphate is represented by the chemical formula C10H16N5O14P3 . It has an exact mass of 522.99 and a molecular weight of 523.180 . There are two crystallographically independent AZT molecules in the crystal asymmetric unit; they have similar conformations and differ primarily in the glycosyl torsion angle .Chemical Reactions Analysis

4’-Azidothymidine 5’-triphosphate exhibits a high selectivity towards HIV-1 reverse transcriptase . It competes well with thymidine 5’-triphosphate for binding to the HIV reverse transcriptase and also functions as an alternative substrate .Physical And Chemical Properties Analysis

The physical and chemical properties of 4’-Azidothymidine 5’-triphosphate are represented by its chemical formula C10H16N5O14P3 . It has an exact mass of 522.99 and a molecular weight of 523.180 . The elemental analysis shows that it contains C, 22.96; H, 3.08; N, 13.39; O, 42.81; P, 17.76 .科学研究应用

磷酸化和与细胞酶的相互作用

4'-叠氮胸苷 5'-三磷酸(AZT-TP)由于与各种酶的相互作用而在细胞过程中发挥着重要作用。它已被发现与 DNA 聚合酶 α、δ 和 ε 以及 RNA 引物形成酶 DNA 引物酶相互作用。AZT-TP 与天然 dTTP 竞争,尽管速度较慢,表明其作为 DNA 合成过程中另一种底物的潜力 (Nickel et al., 1992)。

抗 HIV 活性

AZT-TP 最显着的应用之一是其抗 HIV 活性。它已被证明可在各种细胞系中抑制人类免疫缺陷病毒 (HIV) 的复制。研究表明,AZT 在细胞内被磷酸化为 AZT-TP,然后选择性地结合到 HIV 逆转录酶上,有效地抑制病毒复制其遗传物质的能力 (Furman et al., 1986)。

代谢途径和细胞效应

AZT-TP 对细胞代谢和其他细胞效应的影响已得到广泛研究。据观察,AZT-TP 可以影响 dTTP 的细胞内水平,表明与细胞代谢途径相互作用。这种相互作用对于理解该药物的功效和潜在副作用至关重要 (Lewis et al., 1994)。

与线粒体 DNA 聚合酶的相互作用

除了对 HIV 逆转录酶的影响外,AZT-TP 已被发现是线粒体 DNA 聚合酶-γ 的抑制剂。这一发现对于理解 AZT 的副作用至关重要,特别是与线粒体功能障碍和相关疾病的关系 (Lewis et al., 1994)。

前药开发

AZT 前药的开发,可在体内转化为 AZT-TP,一直是重要的研究领域。这些前药旨在克服 AZT 的一些局限性,如低生物利用度和快速清除。正在对新型前药制剂进行研究,以提高 AZT 的治疗效果 (Parang et al., 2000)。

光交联应用

AZT-TP 类似物已被用于光交联研究中,以研究蛋白质-DNA 相互作用。此应用在研究转录复合物的动力学和理解基因表达中涉及的分子相互作用中特别有用 (Bartholomew et al., 1994)。

安全和危害

未来方向

属性

IUPAC Name |

[[(2R,3S,5R)-2-azido-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N5O14P3/c1-5-3-15(9(18)12-8(5)17)7-2-6(16)10(27-7,13-14-11)4-26-31(22,23)29-32(24,25)28-30(19,20)21/h3,6-7,16H,2,4H2,1H3,(H,22,23)(H,24,25)(H,12,17,18)(H2,19,20,21)/t6-,7+,10+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWEKENYUWQNKCU-NYNCVSEMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)(COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N=[N+]=[N-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@](O2)(COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N=[N+]=[N-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N5O14P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

523.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-Azidothymidine 5'-triphosphate | |

CAS RN |

140158-13-0 | |

| Record name | 4'-Azidothymidine 5'-triphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140158130 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

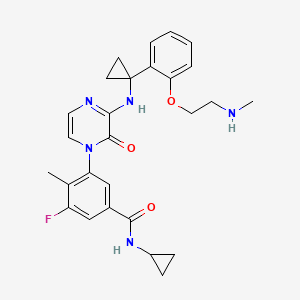

![(R)-5-((2,3-difluorobenzyl)thio)-7-((1-hydroxypropan-2-yl)amino)thiazolo[4,5-d]pyrimidin-2(3H)-one](/img/structure/B1666239.png)

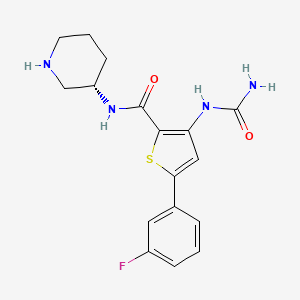

![7-methyl-5-[3-(piperazin-1-ylmethyl)-1,2,4-oxadiazol-5-yl]-2-[[4-(trifluoromethoxy)phenyl]methyl]-3H-isoindol-1-one](/img/structure/B1666240.png)